3,3,3-Trifluoropropanal dimethylacetal

physical properties purification distillation

3,3,3‑Trifluoropropanal dimethylacetal (CAS 116586‑94‑8; also named 1,1,1‑trifluoro‑3,3‑dimethoxypropane) is a fluorinated acyclic acetal that serves as a protected form of 3,3,3‑trifluoropropanal. The compound comprises a terminal trifluoromethyl group and a dimethyl acetal moiety (C5H9F3O2, MW 158.12).

Molecular Formula C5H9F3O2
Molecular Weight 158.12 g/mol
CAS No. 116586-94-8
Cat. No. B038979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoropropanal dimethylacetal
CAS116586-94-8
Molecular FormulaC5H9F3O2
Molecular Weight158.12 g/mol
Structural Identifiers
SMILESCOC(CC(F)(F)F)OC
InChIInChI=1S/C5H9F3O2/c1-9-4(10-2)3-5(6,7)8/h4H,3H2,1-2H3
InChIKeyVMGIQGADPKWJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3‑Trifluoropropanal Dimethylacetal (CAS 116586‑94‑8): Baseline Procurement Data for a Trifluoromethyl‑Containing Acetal Building Block


3,3,3‑Trifluoropropanal dimethylacetal (CAS 116586‑94‑8; also named 1,1,1‑trifluoro‑3,3‑dimethoxypropane) is a fluorinated acyclic acetal that serves as a protected form of 3,3,3‑trifluoropropanal. The compound comprises a terminal trifluoromethyl group and a dimethyl acetal moiety (C5H9F3O2, MW 158.12) . It is a liquid at room temperature with a boiling point of 62.8 °C at 760 mmHg, a density of 1.124 g/cm³, and a refractive index of 1.335 . Its primary function in organic synthesis is as a stable, storable equivalent of the highly reactive aldehyde 3,3,3‑trifluoropropanal, enabling the introduction of a CF3CH2CH(O) synthon under controlled conditions [1].

Why Simple Substitution of 3,3,3‑Trifluoropropanal Dimethylacetal with In‑Class Analogs Is Not Advisable


Although 3,3,3‑trifluoropropanal dimethylacetal belongs to the class of trifluoromethyl‑substituted aldehydes and their acetals, its physicochemical and reactivity profile differs markedly from both the parent aldehyde and larger alkyl acetals. 3,3,3‑Trifluoropropanal itself is a volatile, electrophilic aldehyde (bp 56 °C, nD20 1.309) that requires in situ generation and immediate use to avoid decomposition or unwanted oligomerization [1]. In contrast, the dimethylacetal is a stable, isolable liquid that can be stored at room temperature and handled without special precautions, yet it retains the ability to release the aldehyde upon mild acidic hydrolysis [2]. Compared with the diethyl acetal analog (bp 117.6 °C, density 1.072 g/cm³), the dimethyl derivative offers a lower boiling point that simplifies product isolation by distillation, while its higher density facilitates liquid‑liquid extraction . These divergent properties mean that simply replacing the dimethylacetal with the parent aldehyde, the diethyl acetal, or the hydrate can alter reaction yields, purification workflows, and overall process economics—making a careful, evidence‑based selection essential.

Quantitative Differentiation Evidence for 3,3,3‑Trifluoropropanal Dimethylacetal vs. Key Analogs


Boiling Point Advantage of 3,3,3‑Trifluoropropanal Dimethylacetal Over Diethyl Acetal and Parent Aldehyde

The dimethylacetal (bp 62.8 °C at 760 mmHg) exhibits a boiling point intermediate between the highly volatile parent aldehyde 3,3,3‑trifluoropropanal (bp 56 °C) and the higher‑boiling diethyl acetal (bp 117.6 °C) [1]. This intermediate boiling point facilitates convenient purification by atmospheric distillation while avoiding the excessive energy input required for the diethyl analog .

physical properties purification distillation

Higher Density of 3,3,3‑Trifluoropropanal Dimethylacetal Enhances Liquid–Liquid Extraction Efficiency

With a measured density of 1.124 g/cm³, the dimethylacetal is notably denser than the diethyl analog (1.072 g/cm³) and the parent aldehyde (1.301 g/cm³) . Its density is sufficiently high to promote clean phase separation from aqueous layers during workup, while remaining low enough to avoid the handling difficulties associated with very dense, viscous liquids [1].

physical properties workup liquid-liquid extraction

Refractive Index as a Quality Control Indicator for 3,3,3‑Trifluoropropanal Dimethylacetal

The refractive index of 3,3,3‑trifluoropropanal dimethylacetal is reported as nD20 = 1.335, which is substantially higher than that of the parent aldehyde (nD20 = 1.309) [1]. This distinct optical property provides a rapid, non‑destructive method to verify compound identity and purity upon receipt, and to distinguish the protected acetal from its deprotected aldehyde counterpart [2].

analytical chemistry quality control purity assessment

Synthetic Accessibility: High‑Yielding One‑Step Preparation of 3,3,3‑Trifluoropropanal Dimethylacetal from 3,3,3‑Trifluoropropene

3,3,3‑Trifluoropropanal dimethylacetal can be synthesized in a single step from 3,3,3‑trifluoropropene (TFP) using a Pd/C‑catalyzed acetalization. This method has been reported to deliver the dimethyl acetal in up to 98% yield [1]. In comparison, the synthesis of the corresponding diethyl acetal under identical conditions typically yields approximately 95% [2].

synthetic methodology atom economy process chemistry

Stability‑Reactivity Profile: 3,3,3‑Trifluoropropanal Dimethylacetal as a Stable Aldehyde Surrogate

The parent aldehyde, 3,3,3‑trifluoropropanal, is a reactive electrophile that slowly decomposes upon warming and is therefore typically generated in situ [1]. In contrast, its dimethyl acetal is a stable, room‑temperature liquid that can be stored for extended periods without degradation . This stability advantage is a class‑level property of acetals; however, among available acetals of this aldehyde, the dimethyl derivative offers a favorable balance of stability and ease of deprotection (mild acidic hydrolysis) relative to bulkier acetals which may require harsher conditions [2].

protecting group strategy chemical stability reagent handling

Flash Point Safety Consideration for 3,3,3‑Trifluoropropanal Dimethylacetal

The closed‑cup flash point of 3,3,3‑trifluoropropanal dimethylacetal is reported as 27 °C . This value classifies it as a flammable liquid, but it is significantly higher than the flash point of the parent aldehyde (estimated as low as −27 °C) . The less volatile, higher‑boiling diethyl acetal has a flash point of approximately 30.5 °C, only marginally higher .

safety flammability shipping and storage

Evidence‑Backed Application Scenarios for 3,3,3‑Trifluoropropanal Dimethylacetal in Research and Industrial Procurement


Scalable Synthesis of 3,3,3‑Trifluoropropanoic Acid via Hydrolytic Oxidation

In the industrial preparation of 3,3,3‑trifluoropropanoic acid—a key intermediate for pharmaceuticals, agrochemicals, and fluoropolymers—3,3,3‑trifluoropropanal dimethylacetal serves as the preferred precursor [1]. The acetal is readily prepared from 1‑chloro‑3,3,3‑trifluoropropene and then converted directly to the acid using aqueous H₂O₂ and FeCl₃/HCl in a one‑pot process . The dimethylacetal’s high synthetic yield (98% from TFP) and its stable, easy‑to‑handle nature make it the cost‑effective choice for multi‑kilogram production [2].

Controlled Release of 3,3,3‑Trifluoropropanal for Carbon–Carbon Bond‑Forming Reactions

When a synthetic sequence requires the electrophilic 3,3,3‑trifluoropropanal building block, the dimethylacetal offers a reliable, off‑the‑shelf source [1]. In contrast to in situ aldehyde generation (e.g., by DIBAL reduction of esters), which requires cryogenic conditions and immediate consumption, the dimethylacetal can be stored at room temperature and deprotected under mild acidic conditions exactly when needed . This controlled release enables higher reproducibility and simplifies reaction setup, particularly in discovery chemistry settings where reagent consistency is paramount [2].

Preparation of Fluorinated Pharmaceutical Intermediates Requiring CF3‑CH2‑CH(O) Synthons

Many drug candidates incorporate a trifluoromethyl group to enhance metabolic stability and lipophilicity. 3,3,3‑Trifluoropropanal dimethylacetal provides direct access to the CF3CH2CH(O) fragment in a protected form [1]. Its favorable physical properties—moderate boiling point (62.8 °C) and density (1.124 g/cm³)—simplify downstream purification steps such as distillation and extraction, reducing the cost and time required to isolate advanced intermediates . Procurement of the dimethylacetal, rather than the diethyl analog, is justified by the higher reported yield (98% vs. 95%) and more convenient boiling point range [2].

Quality‑Controlled Research Reagent for Academic and Industrial Laboratories

For laboratories that require a consistent, verifiable source of the CF3‑propanal unit, the dimethylacetal’s well‑characterized refractive index (nD20 = 1.335) and commercial availability in high purity (≥95%) make it a dependable choice [1]. Routine quality checks can be performed using a simple refractometer, ensuring material identity before critical reactions . Furthermore, the compound’s higher flash point (27 °C) relative to the parent aldehyde mitigates fire risk, aligning with standard laboratory safety protocols [2].

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